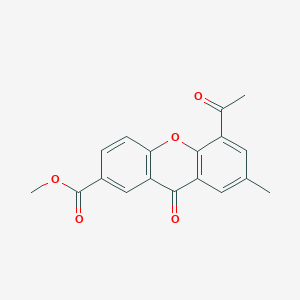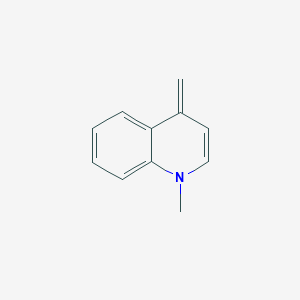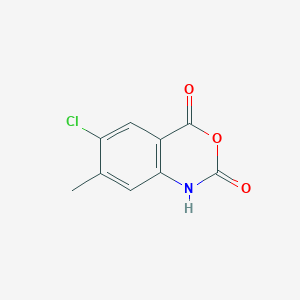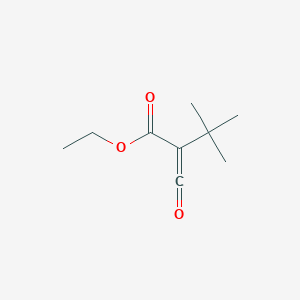
Ethyl 3,3-dimethyl-2-(oxomethylidene)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3,3-dimethyl-2-(oxomethylidene)butanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This particular compound is known for its unique structure, which includes a carbonyl group and an ethyl ester group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3,3-dimethyl-2-(oxomethylidene)butanoate typically involves the alkylation of enolate ions. Enolate ions are nucleophilic and react with electrophilic alkyl halides in an S_N2 reaction . The reaction conditions often include the use of sodium ethoxide in ethanol to generate the enolate ion, which then reacts with an alkyl halide to form the desired ester .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Specific details on industrial methods are less commonly disclosed due to proprietary processes.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3,3-dimethyl-2-(oxomethylidene)butanoate undergoes various chemical reactions, including:
Hydrolysis: Under acidic or basic conditions, it can hydrolyze to form the corresponding carboxylic acid and alcohol.
Reduction: It can be reduced to primary alcohols using reagents like lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides and nucleophiles under S_N2 conditions.
Major Products
Hydrolysis: Carboxylic acid and alcohol.
Reduction: Primary alcohol.
Substitution: Substituted esters.
Applications De Recherche Scientifique
Ethyl 3,3-dimethyl-2-(oxomethylidene)butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism of action of ethyl 3,3-dimethyl-2-(oxomethylidene)butanoate involves its interaction with nucleophiles and electrophiles. The ester group can undergo nucleophilic attack, leading to various chemical transformations. The carbonyl group is particularly reactive and can participate in addition and substitution reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl acetate: A simpler ester with similar reactivity but a different structure.
Methyl butyrate: Another ester with a pleasant odor, used in flavoring agents.
Ethyl propionate: Similar ester with different alkyl groups.
Uniqueness
Ethyl 3,3-dimethyl-2-(oxomethylidene)butanoate is unique due to its specific structure, which includes a dimethyl-substituted carbonyl group. This structure imparts distinct chemical properties and reactivity compared to other esters .
Propriétés
Numéro CAS |
51552-63-7 |
|---|---|
Formule moléculaire |
C9H14O3 |
Poids moléculaire |
170.21 g/mol |
InChI |
InChI=1S/C9H14O3/c1-5-12-8(11)7(6-10)9(2,3)4/h5H2,1-4H3 |
Clé InChI |
PNLICWBPYPGFSO-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=C=O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



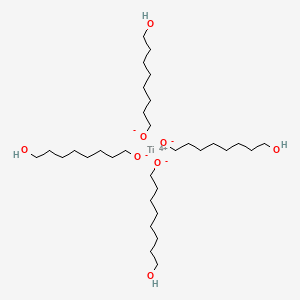
![[(3S,7S,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-7-yl] acetate](/img/structure/B14660163.png)

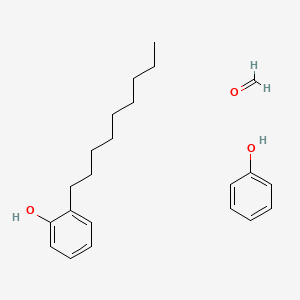
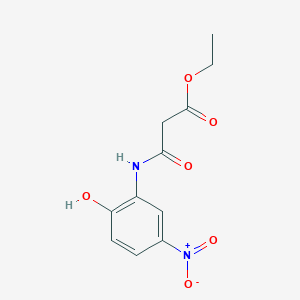
![N,N-Diethylbicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B14660176.png)
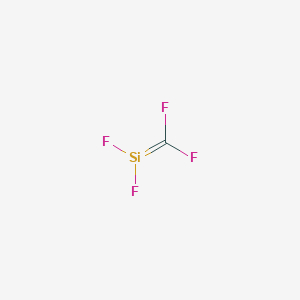
![(Z)-but-2-enedioic acid;3-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzonitrile](/img/structure/B14660182.png)
